Stolonidiol

Description

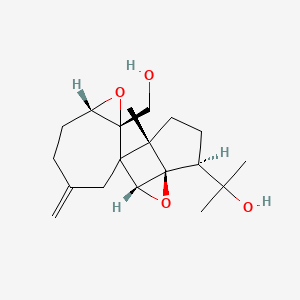

Structure

3D Structure

Propriétés

Formule moléculaire |

C20H32O4 |

|---|---|

Poids moléculaire |

336.5 g/mol |

Nom IUPAC |

2-[(1R,3R,5S,7S,13S,16S)-5-(hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol |

InChI |

InChI=1S/C20H32O4/c1-13-5-6-15-19(12-21,23-15)11-16-20(24-16)14(17(2,3)22)8-10-18(20,4)9-7-13/h14-16,21-22H,1,5-12H2,2-4H3/t14-,15-,16+,18+,19-,20-/m0/s1 |

Clé InChI |

AIGZUIVVXKXMDB-WZLKLWACSA-N |

SMILES isomérique |

C[C@@]12CC[C@H]([C@]13[C@H](O3)C[C@@]4([C@@H](O4)CCC(=C)CC2)CO)C(C)(C)O |

SMILES canonique |

CC12CCC(C13C(O3)CC4(C(O4)CCC(=C)CC2)CO)C(C)(C)O |

Synonymes |

stolonidiol |

Origine du produit |

United States |

Natural Occurrence and Isolation Methodologies of Stolonidiol

Geographical Distribution and Ecological Niche of Producing Organisms

Stolonidiol is a natural product primarily isolated from marine soft corals. researchgate.netacs.org These organisms are a rich source of diverse secondary metabolites, many of which exhibit interesting biological activities. acs.org

Identification of Soft Coral Genera (e.g., Clavularia, Anthelia)

The production of this compound has been prominently identified in soft corals belonging to the genera Clavularia and Anthelia. researchgate.netmdpi.comkemdikbud.go.idjst.go.jp Research has documented the isolation of this compound from various species within these genera, collected from different marine environments.

For instance, this compound was isolated from an Okinawan soft coral of the genus Clavularia. jst.go.jpnih.gov Another study reported the isolation of this compound and its derivatives from a species of Clavularia collected in the South China Sea. researchgate.net Similarly, the soft coral Anthelia sp., collected from Indonesian waters, has been identified as a source of this compound. kemdikbud.go.idresearchgate.net

Table 1: Soft Coral Genera Producing this compound

| Genus | Species Example(s) | Geographic Location of Collection | Reference(s) |

| Clavularia | Clavularia sp., Clavularia viridis, Clavularia inflata, Clavularia flava | Okinawa, Japan; South China Sea; Green Island, Taiwan | researchgate.netjst.go.jpnih.govresearchgate.netdntb.gov.uaresearchgate.net |

| Anthelia | Anthelia sp. | Krakatau Island, West Java, Indonesia; Sunda Strait, Indonesia | kemdikbud.go.idresearchgate.netresearchgate.netnih.gov |

Specific Marine Habitats and Environmental Factors

Soft corals of the genera Clavularia and Anthelia are typically found in tropical and subtropical marine environments. tidalgardens.comsunnysidecorals.com They inhabit coral reefs, often in shallow waters ranging from 3 to 20 meters deep. sunnysidecorals.com These organisms can be found on rocky substrates. sunnysidecorals.com

The geographical distribution of these soft corals is widespread throughout the Indo-Pacific region. sunnysidecorals.com For example, Clavularia species are found in the waters around the islands of the Indo-Pacific, including Fiji, Tonga, the Solomon Islands, and the Great Barrier Reef. tidalgardens.com Specific collection sites mentioned in the literature for this compound-producing corals include the coast of Okinawa, Japan, the South China Sea, and the waters around Indonesia. jst.go.jpresearchgate.netresearchgate.net

Environmental factors such as water temperature, light intensity, water flow, and nutrient availability can influence the growth and metabolic processes of soft corals. d-nb.infooliptek.comfrontiersin.orgmdpi.comresearchgate.net While the direct impact of these factors on this compound production has not been extensively detailed, it is known that environmental stressors can affect the production of secondary metabolites in marine organisms as a defense mechanism. frontiersin.orgmdpi.com The chemical composition of these organisms can vary depending on their geographical location and the specific environmental conditions of their habitat.

Extraction and Fractionation Techniques for Crude Extracts

The initial step in isolating this compound involves the extraction of the soft coral material to obtain a crude extract containing a mixture of compounds. This is a critical process that aims to efficiently remove the desired metabolites from the coral tissue.

A common method involves the maceration of the collected soft coral samples in organic solvents. researchgate.net Solvents such as acetone (B3395972) and dichloromethane (B109758) in combination with methanol (B129727) are frequently used for the initial extraction. kemdikbud.go.idresearchgate.netresearchgate.netresearchgate.net For example, a sample of Anthelia sp. was thoroughly extracted with acetone. kemdikbud.go.id In another procedure, Clavularia sp. was extracted with dichloromethane. researchgate.net

Following the initial extraction, the resulting crude extract is often subjected to a partitioning process, also known as fractionation. This step separates the components of the crude extract based on their polarity. A typical solvent partitioning scheme involves suspending the crude extract in a mixture of water and an organic solvent, such as ethyl acetate (B1210297). kemdikbud.go.idresearchgate.net This separates the compounds into an aqueous layer and an organic layer. The lipophilic (fat-soluble) compounds, including this compound, will preferentially move into the ethyl acetate fraction. kemdikbud.go.idnih.gov This ethyl acetate fraction is then collected and concentrated, yielding a semi-purified extract that is enriched with the desired diterpenoids. kemdikbud.go.idresearchgate.net

Chromatographic Separation Strategies for this compound

Chromatography is a fundamental technique for the separation and purification of individual compounds from a complex mixture. khanacademy.org In the isolation of this compound, various chromatographic methods are employed to achieve a high degree of purity. nih.govmpg.de

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful purification technique that offers high resolution and efficiency. bitesizebio.compeptide.com It is often used as a final purification step to obtain pure this compound. researchgate.netresearchgate.net

In the isolation of this compound from Clavularia sp., the fractions obtained from column chromatography were further purified by HPLC. researchgate.net Similarly, for the isolation from Anthelia sp., repeated HPLC separations were necessary to afford pure this compound. researchgate.net Both normal-phase and reversed-phase HPLC can be utilized. For instance, a reversed-phase C18 column with a methanol-water mobile phase has been used, as well as a normal-phase silica (B1680970) column with a chloroform-ethyl acetate mobile phase. researchgate.net

Column Chromatography (CC)

Column chromatography (CC) is a widely used method for the initial fractionation and purification of compounds from the crude extract. ijariit.comcolumn-chromatography.com This technique separates compounds based on their differential adsorption to a stationary phase, which is typically silica gel. khanacademy.org

The crude or partitioned extract is loaded onto a column packed with silica gel. kemdikbud.go.idresearchgate.net A solvent or a mixture of solvents (the mobile phase) is then passed through the column. By gradually increasing the polarity of the mobile phase (gradient elution), the compounds are eluted from the column at different rates, allowing for their separation. researchgate.netgoogle.com For example, in the isolation of this compound from Clavularia sp., the crude extract was subjected to vacuum liquid chromatography using a gradient of petroleum ether and ethyl acetate. researchgate.net Similarly, the ethyl acetate extract of Anthelia sp. was chromatographed on a silica gel column. kemdikbud.go.id The fractions collected from the column are then analyzed, often by thin-layer chromatography (TLC), to identify those containing this compound. researchgate.net

Targeted Isolation Approaches (e.g., Molecular Networking)

Modern analytical techniques have enabled more efficient and targeted approaches for the isolation of natural products like this compound. One such powerful strategy is Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) based molecular networking. acs.orgscite.ai

Molecular networking is an advanced method used to visualize and organize complex metabolomic data. It groups compounds with similar MS/MS fragmentation patterns into "molecular families". scite.aispringernature.com This approach, often utilizing platforms like the Global Natural Product Social Molecular Networking (GNPS) spectral library, facilitates the rapid dereplication of known compounds and highlights potentially novel structures within a crude extract. scite.ai

In the context of this compound-related compounds, researchers have successfully applied molecular networking to the ethyl acetate extract of the soft coral Clavularia viridis. acs.org The process involves:

Data Acquisition : Obtaining LC-MS/MS data from the crude extract.

Network Generation : Using software to create a visual network where each node represents a molecule and the edges connecting them represent spectral similarity. mdpi.com

Analysis and Targeting : Annotating the network to identify clusters corresponding to specific chemical classes. For instance, a subcluster specific to dolabellane-type diterpenoids was identified by filtering for a characteristic daughter ion. acs.org

This targeted approach allows researchers to prioritize specific molecules for isolation, streamlining the discovery of new and known compounds. nih.govmdpi.com A study on C. viridis demonstrated how this technique led to the successful and targeted isolation of twelve new dolabellanes, showcasing the efficiency of molecular networking in natural product discovery. acs.org

Structural Elucidation and Stereochemical Determination of Stolonidiol

Spectroscopic Analysis Techniques

Spectroscopic analysis is fundamental to the structural elucidation of novel natural products like stolonidiol. By employing a suite of techniques, researchers can piece together the molecular puzzle, revealing its unique architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for establishing the planar structure and relative stereochemistry of the molecule. jst.go.jpacs.org

¹H NMR spectra reveal the chemical environment of each proton, while ¹³C NMR spectra provide information about the carbon skeleton. researchgate.net For instance, the ¹H NMR data for this compound shows characteristic signals for three methyl singlets, an oxygenated methine proton, and a chlorinated methine proton, among others. nih.gov The comparison of ¹³C NMR data with related compounds helps in identifying key structural features. semanticscholar.orgnih.gov

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for assembling the complete molecular structure. researchgate.netresearchgate.net

COSY experiments establish proton-proton couplings, identifying adjacent protons within the molecule. For example, COSY correlations have been used to identify spin systems like H-2/H-3, H-5/H-6/H-7, and H-9/H-10 in this compound and its analogs. nih.gov

HSQC spectra correlate protons directly to their attached carbons. dlsu.edu.phhmdb.ca

HMBC experiments reveal long-range correlations between protons and carbons (typically over two to three bonds), which is critical for connecting different structural fragments. semanticscholar.orgnih.gov Key HMBC correlations, such as those from H₃-15 to C-1, C-2, C-11, and C-14, and from H₂-16 to C-3, C-4, and C-5, have been instrumental in piecing together the bicyclo[9.3.0]tetradecane skeleton of this compound. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry. For example, NOESY correlations between H-15 and H-10, and between H-7 and H-10, suggest their α-orientation in a related dolabellane. nih.gov

¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 44.6 | |

| 2 | 42.4 | 1.96, m |

| 3 | 25.1 | |

| 4 | 147.4 | |

| 5 | 35.4 | |

| 6 | 29.7 | |

| 7 | 63.0 | |

| 8 | 75.0 | |

| 9 | 33.3 | |

| 10 | 54.7 | |

| 11 | 76.2 | |

| 12 | 50.2 | |

| 13 | 27.7 | |

| 14 | 38.8 | |

| 15 | 24.1 | 0.86, s |

| 16 | 113.8 | 5.03, s; 4.84, s |

| 17 | 67.0 | 3.87, d (11.3); 3.65, d (11.3) |

| 18 | 75.4 | |

| 19 | 29.6 | 1.21, s |

| 20 | 26.0 | 1.27, s |

| Data derived from studies on this compound and its analogs. nih.gov |

Mass Spectrometry (MS, e.g., ESIMS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound. Electrospray Ionization Mass Spectrometry (ESIMS) is a soft ionization technique commonly used for this purpose. kemdikbud.go.idmdpi.comresearchgate.net High-Resolution Mass Spectrometry (HRMS) allows for the determination of the precise molecular formula. acs.orgnih.gov For instance, a study on a related compound, clavinflol C, showed a pseudo-molecular ion peak in its HR-ESI-MS, which was consistent with its molecular formula, requiring six degrees of unsaturation. nih.gov

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules like this compound. jst.go.jp By comparing the experimental ECD spectrum with theoretically calculated spectra for different possible stereoisomers, the true absolute stereochemistry can be assigned. acs.orgrsc.org This method is particularly valuable when suitable crystals for X-ray diffraction are not available. The application of Time-Dependent Density Functional Theory (TDDFT-ECD) calculations has become a standard approach in the stereochemical analysis of complex natural products. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound and its derivatives, IR spectra have confirmed the presence of hydroxyl (-OH) groups (typically seen as a broad absorption around 3400 cm⁻¹) and exo-methylene groups (with absorptions around 1640 and 950 cm⁻¹). nih.govresearchgate.net

X-ray Diffraction Analysis for Absolute Configuration Determination

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a crystalline compound. researchgate.netmit.edu This technique provides a precise three-dimensional model of the molecule, unambiguously establishing the spatial arrangement of all atoms. The absolute stereochemistry of this compound was definitively confirmed through X-ray crystallographic analysis of a derivative, which established the full structure, including the cis stereochemistry between the methyl group at C-1 and the alkyl group at C-12 in its bicyclo[9.3.0]tetradecane skeleton. jst.go.jp For some related dolabellane diterpenoids, X-ray diffraction with a low Flack parameter has been successfully used to clarify their absolute configurations. acs.org

Computational Methods in Conformation and Stereochemistry Analysis

In conjunction with experimental techniques, computational methods play a vital role in the structural elucidation of complex molecules like this compound. researchgate.netwiley.com Molecular modeling and computational chemistry are used to predict and analyze the conformation and stereochemistry of the molecule. beilstein-journals.org Methods like Density Functional Theory (DFT) are employed to calculate the energies of different possible conformations and to simulate spectroscopic data, such as NMR chemical shifts and ECD spectra. researchgate.net These computational predictions, when compared with experimental data, provide strong evidence for the proposed structure and stereochemistry. nih.govscitechdaily.com

Comparative Analysis with Related Dolabellane Structures

The determination of the complex structure of this compound was greatly facilitated by the comparative analysis of its spectroscopic data with those of previously identified dolabellane diterpenoids. The characteristic 5/11-fused bicyclic carbon skeleton of the dolabellane family provides a common framework, allowing researchers to pinpoint structural variations by comparing nuclear magnetic resonance (NMR) and other spectral data. researchgate.netacs.org

A pivotal compound for comparison was (1R,3E,7E,11S,12S)-3,7,18-dolabellatrien-12-ol , a related dolabellane isolated from the brown alga Dictyota pardarlis. The ¹H and ¹³C NMR data of this known compound shared considerable similarities with those of this compound, which helped in assigning the resonances for the core bicyclic structure. However, significant deviations in chemical shifts, particularly around carbons C-13, C-14, and C-18, were crucial in identifying the unique oxygenation pattern of this compound.

Another important comparative compound was isoamijiol , a dolastane diterpene first isolated from the brown alga Dictyota linearis. nih.govymdb.ca Although dolastanes and dolabellanes are structurally related, their different ring systems lead to distinct NMR fingerprints. The comparison with isoamijiol helped to confirm the assignments of several key signals in this compound's spectra and reinforced the identification of its fundamental dolabellane skeleton. rsc.org

Similarly, 13-keto-1(R), 11(S), 12(S)-dolabella-3(E), 7(E)-dien-18-ol , isolated from the soft coral Clavularia inflata, provided another valuable reference point. The presence of a ketone at the C-13 position in this molecule offered a clear contrast in the ¹³C NMR spectrum when compared to the hydroxylated quaternary carbon found at the same position in this compound. This comparison was instrumental in confirming the presence and location of the tertiary alcohol in this compound's side chain.

These detailed comparisons were not merely confirmatory; they were essential investigative tools. By carefully analyzing the consistencies and differences in the spectral data among these related natural products, scientists were able to deduce the precise and unique structural features of this compound against the backdrop of the broader dolabellane family. The following table presents a comparative view of the ¹³C NMR chemical shifts for this compound and a related dolabellane, highlighting the key differences that arise from their distinct substitution patterns.

Table 1: Comparative ¹³C NMR Data (δ in ppm) of this compound and a Related Dolabellane Derivative

| Carbon No. | This compound | (1R,3E,7E,11S,12S)-3,7,18-dolabellatrien-12-ol |

| 1 | 48.2 | 48.5 |

| 2 | 24.1 | 24.3 |

| 3 | 124.8 | 125.1 |

| 4 | 135.2 | 134.8 |

| 5 | 36.1 | 36.3 |

| 6 | 26.5 | 26.7 |

| 7 | 130.5 | 130.8 |

| 8 | 138.1 | 137.9 |

| 9 | 39.8 | 40.1 |

| 10 | 22.9 | 23.2 |

| 11 | 46.5 | 46.8 |

| 12 | 76.4 | 76.1 |

| 13 | 73.1 | 35.8 |

| 14 | 29.8 | 28.1 |

| 15 | 16.2 | 16.5 |

| 16 | 17.5 | 17.8 |

| 17 | 25.9 | 26.2 |

| 18 | 64.1 | 124.5 |

| 19 | 21.3 | 21.5 |

| 20 | 27.1 | 27.4 |

Chemical Synthesis and Synthetic Methodologies of Stolonidiol

Total Synthesis Approaches and Strategies

The total synthesis of stolonidiol has been accomplished through various strategic approaches, primarily relying on the use of readily available chiral starting materials to establish the desired stereochemistry of the target molecule. These strategies are underpinned by a logical retrosynthetic analysis that breaks down the complex structure into simpler, achievable precursors.

Chiral pool synthesis is a powerful strategy that utilizes naturally occurring, enantiomerically pure compounds as starting materials. This approach circumvents the need for asymmetric synthesis in the early stages, as the inherent chirality of the starting material is transferred to the target molecule.

From L-Ascorbic Acid: The first total synthesis of this compound was successfully achieved starting from L-ascorbic acid. acs.orglkouniv.ac.innih.gov This synthesis established the absolute configuration of the natural product. The choice of L-ascorbic acid, a readily available and inexpensive chiral building block, provided a convenient entry point to the desired stereochemical centers within the this compound framework. The synthetic route ingeniously transformed the lactone structure of L-ascorbic acid into the core carbocyclic skeleton of the target molecule.

From (R)-(+)-Limonene: Another successful total synthesis of this compound has been reported utilizing (R)-(+)-limonene as the chiral starting material. bham.ac.uk Limonene, a monoterpene found in the oil of citrus fruit peels, possesses a stereocenter that can be effectively used to control the stereochemistry of the synthetic intermediates. This approach offers a different strategic pathway to access the this compound core, showcasing the versatility of chiral pool synthesis.

From D-Mannitol: While a direct total synthesis of this compound from D-mannitol has not been explicitly detailed in the reviewed literature, the synthesis of related marine dolabellane diterpenoids has been accomplished using this chiral polyol. The synthetic strategies employed for these related compounds involve key reactions such as the sequential Michael reaction and retro-aldol reaction, which are also pivotal in the synthesis of this compound from other precursors. This suggests that D-mannitol represents a viable and potentially advantageous starting material for a future synthetic approach to this compound, given its abundance and multiple stereocenters.

| Chiral Pool Starting Material | Key Advantages in this compound Synthesis |

| L-Ascorbic Acid | Readily available, inexpensive, provides access to key stereocenters. |

| (R)-(+)-Limonene | Natural terpene with a defined stereocenter, allows for a different synthetic strategy. |

| D-Mannitol | Abundant polyol with multiple stereocenters, proven utility in the synthesis of related diterpenoids. |

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler precursors. This process helps to identify strategic bond disconnections that correspond to reliable forward chemical reactions.

A plausible retrosynthetic analysis for this compound is outlined below:

Intramolecular Horner–Wadsworth–Emmons (HWE) Reaction Disconnection: The 11-membered carbocyclic ring, a key feature of the dolabellane skeleton, can be disconnected via a retro-Horner–Wadsworth–Emmons reaction. This disconnection opens the macrocycle to a linear precursor containing a phosphonate (B1237965) group and an aldehyde, which are poised for the ring-closing olefination.

Retro-Aldol Reaction Disconnection: The tetrasubstituted cyclopentane (B165970) ring within the precursor can be simplified by a retro-aldol reaction. This disconnection breaks a carbon-carbon bond within the five-membered ring, leading to a bicyclo[2.2.1]heptane derivative. This transformation is crucial for deconstructing the intricate cyclopentane moiety.

Sequential Michael Reaction Disconnection: The bicyclo[2.2.1]heptane system can be further simplified through a retro-sequential Michael reaction. This involves the disconnection of two carbon-carbon bonds formed in a tandem conjugate addition process, leading back to a cyclopentanone (B42830) derivative and an α,β-unsaturated ester, both of which can be derived from the initial chiral pool starting material.

This retrosynthetic strategy highlights a convergent approach where the key ring systems are constructed in a stepwise and controlled manner.

| Disconnection Strategy | Corresponding Forward Reaction | Key Structural Transformation |

| Retro-Horner–Wadsworth–Emmons | Intramolecular HWE Reaction | Formation of the 11-membered macrocycle. |

| Retro-Aldol Reaction | Aldol (B89426) Condensation | Construction of the tetrasubstituted cyclopentane ring. |

| Retro-Sequential Michael Reaction | Sequential Michael Addition | Formation of the bicyclo[2.2.1]heptane intermediate. |

Key Chemical Transformations and Reaction Mechanisms

The successful synthesis of this compound hinges on the strategic implementation of several key chemical transformations. These reactions are instrumental in constructing the complex carbon skeleton and installing the required stereocenters with high precision.

A diastereoselective sequential Michael reaction is a cornerstone of the synthesis of this compound, particularly in the early stages to construct a key bicyclic intermediate. acs.orglkouniv.ac.in This reaction involves the conjugate addition of a nucleophile to two Michael acceptors in a tandem fashion.

In the context of the this compound synthesis from L-ascorbic acid, a cyclopentanone derivative acts as the nucleophile, and an optically active α,β-unsaturated ester serves as the Michael acceptor. The first Michael addition is followed by an intramolecular Michael addition, leading to the formation of a bicyclo[2.2.1]heptane derivative with high diastereoselectivity. The stereochemical outcome of this reaction is controlled by the chirality of the starting materials and the reaction conditions, ensuring the correct relative stereochemistry in the resulting bicyclic system.

The formation of the highly substituted cyclopentane ring of this compound is ingeniously achieved through a retro-aldol reaction. acs.orglkouniv.ac.in This reaction involves the cleavage of a carbon-carbon bond in a β-hydroxy carbonyl compound or its equivalent. In the synthesis of this compound, the bicyclo[2.2.1]heptane intermediate, formed from the sequential Michael reaction, is subjected to conditions that promote a retro-aldol fragmentation. This process breaks one of the bonds in the bicyclic system, leading to the formation of the desired tetrasubstituted cyclopentane derivative. This transformation is a powerful method for ring contraction and the generation of complex cyclic systems that might be difficult to access through other means.

The construction of the 11-membered carbocyclic ring, a defining feature of the dolabellane diterpenoids, is accomplished via an intramolecular Horner–Wadsworth–Emmons (HWE) reaction. acs.orglkouniv.ac.in This reaction involves the cyclization of a linear precursor containing a phosphonate group at one end and an aldehyde group at the other.

Upon treatment with a suitable base, the phosphonate is deprotonated to form a nucleophilic phosphonate carbanion. This carbanion then attacks the intramolecular aldehyde, leading to the formation of a cyclic intermediate which subsequently eliminates a phosphate (B84403) ester to form the carbon-carbon double bond within the macrocycle. The HWE reaction is highly efficient for the formation of large rings and offers good control over the geometry of the newly formed double bond.

Cross-Metathesis and Ring-Closing Metathesis

While ring-closing metathesis (RCM) is a powerful tool for the formation of macrocycles, its application in the total synthesis of this compound has not been prominently featured in the reported successful synthetic routes. nih.gov Often, alternative macrocyclization strategies have been employed to construct the 11-membered carbocyclic core of the dolabellane skeleton. The challenges in applying RCM to complex substrates can include steric hindrance around the reacting alkenes and the potential for competing unproductive reaction pathways. nih.gov In the broader context of natural product synthesis, RCM has been successfully utilized for the construction of various macrocyclic structures, highlighting its potential utility in future synthetic endeavors towards this compound or its analogues, should a suitable diene precursor be designed. drughunter.com

Palladium-Catalyzed Stille Allylation and Nozaki-Hiyama-Kishi Coupling

The Nozaki-Hiyama-Kishi (NHK) reaction, a chromium(II)-mediated coupling of an aldehyde with a vinyl or allyl halide, is a highly chemoselective method for carbon-carbon bond formation, particularly effective in the synthesis of complex natural products. wikipedia.orgorganic-chemistry.org This reaction is valued for its tolerance of a wide range of functional groups, which is a significant advantage in late-stage synthetic transformations. illinois.edu While the seminal total syntheses of this compound did not explicitly report the use of the NHK reaction for the coupling of key fragments, its application in the synthesis of other complex marine natural products, such as palytoxin, underscores its potential as a strategic tool for assembling the carbon skeleton of dolabellane diterpenoids. chem-station.com The reaction typically proceeds under mild, neutral conditions and can be rendered catalytic in chromium with the use of a stoichiometric reductant like manganese. organic-chemistry.org

Table 1: General Conditions for Nozaki-Hiyama-Kishi Reaction

| Component | Typical Reagents/Conditions |

| Chromium Source | CrCl₂ (stoichiometric) or CrCl₃/Mn (catalytic) |

| Nickel Co-catalyst | NiCl₂ (catalytic amount) |

| Solvent | DMF, DMSO |

| Temperature | Room Temperature |

Mukaiyama Aldol and Mukaiyama-Michael Additions

The Mukaiyama aldol addition, a Lewis acid-promoted reaction between a silyl (B83357) enol ether and a carbonyl compound, and its conjugate addition variant, the Mukaiyama-Michael reaction, are powerful methods for stereoselective carbon-carbon bond formation. acs.org A novel synthetic strategy for the dolabellane skeleton, employed in the synthesis of clavulactone analogues, highlights the utility of these reactions. acs.org This approach featured a diastereoselective Mukaiyama aldol reaction to assemble key fragments of the molecule. acs.org The stereochemical outcome of the Mukaiyama aldol reaction can often be controlled by the choice of Lewis acid and the geometry of the silyl enol ether. scilit.com

In the synthesis of clavulactone analogues, a Mukaiyama-Michael addition was also employed, demonstrating the versatility of this methodology in constructing the complex carbon framework of dolabellane diterpenoids. acs.org

Table 2: Key Mukaiyama Reactions in Dolabellane Synthesis

| Reaction Type | Reactants | Key Reagents | Significance |

| Diastereoselective Mukaiyama Aldol | Silyl enol ether, Aldehyde | Lewis Acid (e.g., TiCl₄, BF₃·OEt₂) | Stereoselective C-C bond formation |

| Mukaiyama-Michael Addition | Silyl enol ether, α,β-Unsaturated ketone | Lewis Acid | Formation of 1,5-dicarbonyl compounds |

Grob Fragmentation Reactions

The Grob fragmentation, an elimination reaction that breaks a carbon-carbon bond, has been ingeniously applied in a synthetic approach to clavulactone analogues, which share the dolabellane skeleton with this compound. acs.orgresearchgate.net This strategy utilized a Grob fragmentation to construct the 11-membered carbocycle, a key structural feature of this class of natural products. acs.org The fragmentation of a suitably substituted 1,3-diol derivative, often activated as a mesylate or tosylate, leads to the formation of two new π-bonds and the cleavage of a σ-bond in a concerted or stepwise manner. proctergroupresearch.com The stereoelectronic requirement for a concerted Grob fragmentation is an anti-periplanar arrangement of the fragmenting carbon-carbon bond and the leaving group. proctergroupresearch.com This reaction provides a powerful method for ring expansion or the formation of medium-sized rings from bicyclic precursors.

In the context of the clavulactone analogue synthesis, the Grob fragmentation of a bicyclic intermediate served as the pivotal step in forming the challenging 11-membered ring. acs.org

Samarium Diiodide-Mediated Cyclizations

Samarium diiodide (SmI₂) is a versatile single-electron transfer reagent that has found significant application in the synthesis of natural products. nih.govresearchgate.netnih.gov In synthetic studies directed towards this compound, a stereoselective cyclization cascade mediated by SmI₂–H₂O was developed. proctergroupresearch.com This reaction sequence involved a conjugate reduction followed by a stereoselective aldol cyclization and a chemoselective reduction of a lactone. proctergroupresearch.com This powerful cascade process allows for the rapid construction of complex carbocyclic frameworks with a high degree of stereocontrol. The use of water as an additive in SmI₂-mediated reactions can have a profound effect on the reaction's outcome and selectivity. proctergroupresearch.com

This methodology provides a convergent and efficient route to key intermediates in the synthesis of this compound, demonstrating the utility of radical cyclizations in the construction of densely functionalized five-membered rings. proctergroupresearch.compageplace.de

Acrylate (B77674) Lynchpin Approaches and Macrocyclization

The concept of a "lynchpin" in organic synthesis refers to a bifunctional reagent that can link two different electrophiles in a sequential manner. While specific applications of an acrylate lynchpin approach for the macrocyclization of this compound have not been detailed in the primary literature, this strategy represents a viable and powerful tool for the synthesis of complex macrocycles. In a typical acrylate lynchpin approach, the α- and β-positions of an acrylate derivative can be functionalized sequentially to build a carbon chain that is then subjected to macrocyclization. This strategy allows for a high degree of convergency and flexibility in the synthesis of macrocyclic natural products.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for understanding its structure-activity relationships (SAR). nih.gov Studies on this compound and its derivatives have revealed that the exo-methylene and epoxide functionalities are essential for its biological activity, specifically its ability to induce choline (B1196258) acetyltransferase (ChAT) activity. nih.gov

The total syntheses of this compound provide access to advanced intermediates that can be modified to generate a library of analogues. For instance, the Vanderwal synthesis of this compound, starting from (R)-(+)-limonene, offers multiple opportunities for derivatization. nih.govfigshare.com Modifications could include alteration of the epoxide, saturation of the exocyclic double bond, or changes to the stereochemistry of the hydroxyl groups.

Table 3: Key Functional Groups of this compound for Analogue Synthesis

| Functional Group | Potential Modification | Significance |

| Epoxide | Opening with various nucleophiles, reduction | Probing the role of the epoxide in biological activity |

| Exo-methylene | Reduction, dihydroxylation, cyclopropanation | Investigating the importance of the double bond |

| Hydroxyl groups | Esterification, etherification, inversion of stereochemistry | Understanding the impact of polarity and stereochemistry |

The development of synthetic routes that allow for the late-stage modification of the this compound scaffold is of high interest for the generation of novel probes to investigate its biological targets and mechanism of action. nih.gov

Challenges and Future Directions in this compound Total Synthesis

The total synthesis of this compound, a marine diterpenoid, presents a formidable challenge to synthetic chemists due to its complex and stereochemically rich architecture. The molecule's structure, featuring a fused tricyclic core, an 11-membered macrocycle, and multiple stereocenters, necessitates intricate and lengthy synthetic sequences. This section will delve into the significant hurdles encountered in the total synthesis of this compound and explore potential future strategies that could lead to more efficient and elegant synthetic routes.

A significant hurdle in the synthesis of this compound lies in the precise control of its multiple stereocenters. The molecule's biological activity is intrinsically linked to its specific three-dimensional arrangement, making enantioselective and diastereoselective synthesis paramount. Early synthetic efforts highlighted the difficulties in establishing the correct relative and absolute stereochemistry throughout the carbon skeleton.

The construction of the fused ethereal ring system and the 11-membered macrocycle is another major challenge. The initial total synthesis of this compound was a lengthy 36-step process, underscoring the complexity of assembling this core structure. A key transformation in more recent and expedient syntheses is the Horner-Wadsworth-Emmons (HWE) macrocyclization to form the 11-membered ring. While effective, intramolecular macrocyclization reactions are often sensitive to substrate structure and reaction conditions, with risks of competing intermolecular reactions or the formation of undesired stereoisomers. The formation of the fused bicyclic ether system also requires careful strategic planning to ensure the correct ring fusion and stereochemical outcome.

The future of this compound total synthesis will likely focus on the development of more convergent and atom-economical strategies. One promising area is the exploration of alternative macrocyclization techniques beyond the Horner-Wadsworth-Emmons reaction. Modern methods such as ring-closing metathesis (RCM) or other transition-metal-catalyzed cyclizations could offer milder conditions and potentially higher efficiencies for the formation of the 11-membered ring.

Another forward-looking approach involves the application of late-stage C-H functionalization. This powerful strategy could enable the direct introduction of functional groups onto a pre-formed carbocyclic core, thereby reducing the number of steps required for protecting group manipulations and functional group interconversions. By targeting specific C-H bonds for oxidation or other transformations, chemists could streamline the synthesis and facilitate the rapid generation of structural analogues.

Furthermore, the use of computational and theoretical chemistry could play a more significant role in designing synthetic routes. Predictive modeling can help in understanding the conformational preferences of key intermediates, thereby guiding the selection of reagents and reaction conditions to achieve the desired stereochemical control, particularly in the challenging macrocyclization step.

Biosynthesis and Biogenetic Pathways of Stolonidiol

Proposed Biogenetic Origins from Geranylgeranyl Pyrophosphate (GGPP)

The biosynthesis of Stolonidiol, like other diterpenoids, is believed to commence from the universal precursor, geranylgeranyl pyrophosphate (GGPP). nih.govnih.govwikipedia.org GGPP is an acyclic 20-carbon molecule that serves as the fundamental building block for a vast array of diterpenes in both marine and terrestrial life. wikipedia.orgresearchgate.net The proposed pathway suggests that GGPP undergoes a series of cyclization and rearrangement reactions to form the characteristic dolabellane skeleton, a bicyclic structure that is the hallmark of this compound and its relatives. nih.govmsu.edu This initial cyclization is a critical step that sets the stage for the subsequent chemical modifications leading to the final this compound molecule. nih.gov

Enzymatic Transformations in Diterpene Biosynthesis

The conversion of the linear GGPP into the complex three-dimensional structure of this compound is orchestrated by a suite of specialized enzymes. nih.govbeilstein-journals.org These biocatalysts are responsible for guiding the molecule through a precise sequence of cyclizations, oxidations, and rearrangements.

Cyclization Mechanisms and Terpene Synthases (TSs)

At the heart of diterpene biosynthesis are terpene synthases (TPSs), a diverse family of enzymes that catalyze the intricate cyclization of acyclic precursors like GGPP. nih.govnih.govnih.gov These enzymes are often classified into two main classes based on their reaction mechanisms. mdpi.com In the case of dolabellane-type diterpenoids, a terpene synthase facilitates the initial cyclization of GGPP to form the foundational 5/11-membered bicyclic dolabellane carbocation intermediate. msu.edunih.gov This process is a highly controlled cascade of intramolecular bond formations, driven by the reactive nature of the carbocation. beilstein-journals.orgacs.org The specificity of the terpene synthase ensures that the correct cyclic scaffold is produced from the linear GGPP substrate. nih.gov

Oxidation and Rearrangement Steps

Following the initial cyclization, the dolabellane skeleton undergoes further modifications, primarily through oxidation and rearrangement reactions. acs.orgacs.org These steps are crucial for introducing the various functional groups and stereochemical complexities observed in the final this compound structure. researchgate.net Enzymes such as cytochrome P450 monooxygenases are often implicated in these late-stage functionalizations, adding hydroxyl or epoxide groups to the hydrocarbon backbone. nih.govbeilstein-journals.org These oxidative transformations, along with potential rearrangements of the carbon skeleton, contribute significantly to the structural diversity seen within the dolabellane family of diterpenoids. acs.orgacs.orgresearchgate.net The specific sequence and nature of these enzymatic reactions ultimately define the unique chemical identity of this compound. acs.org

Microbial Contributions to this compound Biosynthesis

While this compound is often isolated from marine soft corals, there is growing evidence suggesting that symbiotic or associated microorganisms may play a significant role in its production. rsc.org Bacteria, in particular, are known to possess the genetic machinery for producing a wide array of terpenoids, including diterpenes. beilstein-journals.orgchemrxiv.org It is plausible that the biosynthetic pathway for this compound is, at least in part, encoded within the genome of a microbial symbiont. These microbes may produce the dolabellane core structure, which is then further modified by the coral host, or they may carry out the entire biosynthetic sequence. acs.orgresearchgate.net The discovery of terpene synthase genes in various bacteria supports the hypothesis of a microbial contribution to the diversity of marine natural products. beilstein-journals.orgchemrxiv.org

Mechanistic Investigations of Biological Activities of Stolonidiol

Choline (B1196258) Acetyltransferase (ChAT) Potentiation Mechanisms

Stolonidiol has been shown to enhance the activity of Choline Acetyltransferase (ChAT). researchgate.netacs.orgmdpi.com This enzyme is critical for the synthesis of the neurotransmitter acetylcholine (B1216132) from its precursors, choline and acetyl-coenzyme A. mdpi.comresearchgate.net The induction of ChAT activity is a key therapeutic strategy for conditions associated with cholinergic deficits. mdpi.com this compound's ability to potentiate ChAT activity suggests it may function as a neurotrophic factor-like agent for the cholinergic system. researchgate.netnih.govmdpi.com

The effects of this compound on ChAT activity have been investigated in specific cellular models relevant to the cholinergic nervous system. researchgate.netnih.govmdpi.com Studies demonstrated that this compound induces potent ChAT activity in both primary cultures of rat basal forebrain cells and in the clonal septal cell line SN49, which is a hybridoma line derived from mouse basal forebrain cells. researchgate.netnih.govmdpi.commdpi.com This inducible activity in both primary neurons and a hybridoma cell line underscores its potential as a significant agent acting on the cholinergic system. researchgate.netmdpi.commdpi.com Structure-activity relationship studies have indicated that specific chemical features of the this compound molecule, namely the exo-methylene and epoxide groups, are crucial for its ChAT-inducing activity. researchgate.netnih.gov

Table 1: Effect of this compound on ChAT Activity in Cellular Models

| Cellular Model | Observation | Source(s) |

|---|---|---|

| Primary cultured rat basal forebrain cells | Showed potent Choline Acetyltransferase (ChAT) inducible activity. | researchgate.netnih.govmdpi.commdpi.com |

Investigations into the mechanism of ChAT potentiation revealed that this compound does not act directly on the enzyme. Instead, its effect is mediated through an intracellular signaling cascade involving Protein Kinase C (PKC). researchgate.netacs.orgnih.gov Research has confirmed that the increase in ChAT activity observed in cells treated with this compound is directly mediated by the activation of PKC. researchgate.netacs.orgnih.govresearcher.life This indicates that this compound initiates a signaling pathway that culminates in the upregulation of ChAT function, rather than through direct enzymatic interaction. researchgate.netacs.org The activation of PKC is therefore the critical upstream event responsible for the observed enhancement of ChAT activity. researchgate.netnih.gov

Protein Kinase C (PKC) Activation and Translocation

The primary biological target of this compound has been identified as Protein Kinase C (PKC), a family of enzymes central to many signal transduction cascades. researchgate.netacs.orgnih.govwikipedia.org PKC enzymes are involved in controlling the function of other proteins through phosphorylation. wikipedia.org this compound's ability to activate PKC is the foundational mechanism for its downstream biological effects, including the potentiation of ChAT. researchgate.netacs.orgnih.gov

Detailed mechanistic studies have shown that this compound binds directly to the phorbol (B1677699) ester binding site located in the C1 domain of PKC. researchgate.netacs.orgnih.gov The C1 domain is a cysteine-rich region essential for binding diacylglycerol (DAG) and its functional mimics, phorbol esters. ebi.ac.ukebi.ac.uk By binding to this specific site, this compound mimics the action of DAG, a natural activator of conventional and novel PKC isoforms. researchgate.netacs.orgmdpi.com This binding event is the initial step in the activation sequence of the enzyme. researchgate.netnih.gov

Upon activation by ligands like diacylglycerol or phorbol esters, PKC enzymes typically translocate from the cytosol to the plasma membrane. wikipedia.orgmdpi.comfrontiersin.org This translocation is a hallmark of PKC activation. wikipedia.orgelifesciences.org It has been demonstrated that this compound binding induces the translocation of PKC to the cell membrane. researchgate.netacs.orgnih.gov This movement localizes the kinase to a cellular compartment where it can access and phosphorylate its specific membrane-associated substrates. wikipedia.orgfrontiersin.org

The binding of this compound and subsequent translocation to the membrane culminate in the activation of PKC's kinase function. researchgate.netacs.orgnih.gov Once localized at the membrane and in its active conformation, the enzyme can phosphorylate target proteins on their serine and threonine residues, initiating a variety of cellular responses. wikipedia.org Studies confirm that this compound treatment not only causes PKC to move to the membrane but also robustly activates its kinase activity. researchgate.netacs.orgnih.gov This enzymatic activation is the crucial link that connects this compound to the upregulation of ChAT activity, providing a complete mechanistic pathway from the initial molecular interaction to the final biological effect. researchgate.netacs.orgnih.govresearcher.life

Table 2: Mechanistic Steps of this compound-Induced PKC Activation

| Mechanistic Step | Description | Source(s) |

|---|---|---|

| Binding | This compound binds to the phorbol ester binding site in the C1 domain of PKC. | researchgate.netacs.orgnih.gov |

| Translocation | Induces the translocation of PKC from the cytosol to the cellular membrane. | researchgate.netacs.orgnih.gov |

| Activation | Activates the kinase function of PKC, enabling it to phosphorylate substrates. | researchgate.netacs.orgnih.gov |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetylcholine |

| Choline |

| Acetyl-coenzyme A |

| Diacylglycerol (DAG) |

Cellular Pathway Modulations

This compound's biological activities are underpinned by its ability to modulate specific and crucial cellular signaling pathways. Research has identified its interaction with enzymes involved in phosphorylation and protein degradation, suggesting a targeted mode of action at the molecular level.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme that negatively regulates insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and certain cancers. nih.govmdpi.com The inhibition of PTP1B is a sought-after therapeutic strategy. nih.gov this compound belongs to the dolabellane class of diterpenoids. nih.gov Investigations into dolabellanes isolated from the soft coral Clavularia viridis have revealed that this class of compounds exhibits significant inhibitory activity against PTP1B. acs.orgnih.gov

While a specific IC₅₀ value for this compound has not been detailed in the reviewed literature, studies on closely related dolabellane diterpenoids provide strong evidence for the class's potential. For instance, one dolabellane analogue demonstrated considerable PTP1B inhibitory activity with an IC₅₀ value of 14.5 µg/mL. nih.gov Another study on a series of new dolabellanes reported significant PTP1B inhibition with IC₅₀ values ranging from 4.9 to 14.9 µg/mL. acs.org This suggests that this compound likely contributes to the PTP1B-inhibitory profile of extracts from its source organisms. nih.gov

Interactions with Proteasome System Components

The ubiquitin-proteasome system is a critical cellular machinery responsible for protein degradation, maintaining protein homeostasis, and regulating numerous processes, including cell cycle progression, apoptosis, and signal transduction. Its inhibition is a validated strategy in cancer therapy. nih.gov

This compound and its derivative, this compound-17-acetate, have been identified as modulators of the ubiquitin-proteasome system. nih.gov In high-content screening assays, this compound demonstrated moderate proteasome inhibition activity. researchgate.net Further studies have confirmed that this compound is among several dolabellane-based compounds with proteasome inhibition activities. mdpi-res.commdpi.com These compounds, however, have been noted to be less cytotoxic than clinical proteasome inhibitors like bortezomib, suggesting a different potency or mechanism of interaction. nih.gov This interaction with the proteasome system is a key aspect of this compound's bioactivity and is thought to be a primary driver of its antiproliferative effects. mdpi.comresearchgate.net

Cellular Activity in in vitro Models

The effects of this compound have been extensively studied in vitro, particularly concerning its ability to suppress the growth of malignant cells. These studies provide foundational evidence of its cytotoxic and antiproliferative potential and offer insights into the underlying cellular processes it affects.

Studies on Malignant Cell Line Proliferation

This compound has demonstrated significant cytotoxic and antiproliferative activity against a range of malignant cell lines. Its potency varies depending on the specific cell line, but consistent effects have been observed across multiple studies. Notably, it has shown potent activity against leukemia cells and various solid tumor cell lines.

One of the earliest findings highlighted its potent cytotoxic activity against murine P388 leukemia cells, with a reported IC₅₀ value of 0.015 µg/mL. nih.govresearchgate.net It has also shown selective cytotoxicity against the KB (human oral epidermoid carcinoma) cell line. core.ac.uk In another study, this compound and its monoacetate derivative were evaluated against a panel of human cancer cell lines, where this compound showed activity against DLD-1 (colorectal adenocarcinoma), K562 (chronic myelogenous leukemia), and MOLT4 (T-lymphoblastic leukemia). In a separate investigation, it exhibited cytotoxicity against NBT-T2 bladder cancer cells with a cytotoxic concentration of 1.0 µg/mL. mdpi.comnih.gov

The following table summarizes the reported cytotoxic activities of this compound against various malignant cell lines.

| Cell Line | Cancer Type | Measurement | Value | Reference(s) |

| P388 | Murine Lymphocytic Leukemia | IC₅₀ | 0.015 µg/mL | nih.gov, researchgate.net |

| NBT-T2 | Bladder Tumor | Cytotoxicity | 1.0 µg/mL | mdpi.com, nih.gov |

| DLD-1 | Colorectal Adenocarcinoma | ED₅₀ | 3.9 µg/mL | |

| K562 | Chronic Myelogenous Leukemia | ED₅₀ | 0.6 µg/mL | |

| MOLT4 | T-Lymphoblastic Leukemia | ED₅₀ | >25 µg/mL | |

| A549 | Lung Carcinoma | ED₅₀ | >25 µg/mL | |

| LNCaP | Prostate Carcinoma | ED₅₀ | >25 µg/mL | |

| KB | Oral Epidermoid Carcinoma | Cytotoxicity | Selective | core.ac.uk |

Analysis of Cellular Processes Underlying Antiproliferative Effects

The antiproliferative activity of this compound is mechanistically linked to its ability to interfere with fundamental cellular processes that govern cell survival and division. The primary mechanism is believed to be its inhibitory effect on the proteasome system. nih.govmdpi-res.com

Inhibition of the proteasome prevents the degradation of key regulatory proteins, leading to their accumulation. This disrupts cellular homeostasis and can trigger programmed cell death, or apoptosis. Specifically, proteasome inhibitors are known to cause the buildup of pro-apoptotic proteins and tumor suppressors. This interference can halt the cell cycle, typically at the G1 or G2/M phases, preventing cancer cells from replicating. researchgate.net While direct studies detailing this compound-induced apoptosis or cell cycle arrest are limited, research on related marine natural products supports this mechanism. For example, other diterpenoids have been shown to induce DNA damage, cell cycle arrest, and apoptosis in cancer cells. vliz.be Given that this compound is a known proteasome modulator, its antiproliferative effects observed in malignant cell lines are likely executed through the induction of apoptosis and dysregulation of the cell cycle. mdpi-res.comresearchgate.net

Antimicrobial and Antiviral Action Modalities

The dolabellane class of diterpenoids, to which this compound belongs, is recognized for a broad spectrum of biological activities, including antimicrobial and antiviral properties. nih.govresearchgate.netacs.org This suggests an evolutionary role for these compounds in the chemical defense of their source organisms. acs.org

While extensive antimicrobial screening data for this compound itself is not widely available, studies on very similar dolabellane diterpenoids isolated from Clavularia viridis provide insight into the potential of this structural class. One related compound demonstrated significant inhibitory activity against the fungus Candida albicans (MIC = 8 µg/mL) and the Gram-positive bacteria Enterococcus faecalis (MIC = 16 µg/mL) and methicillin-resistant Staphylococcus aureus (MRSA) (MIC = 32 µg/mL). acs.org

In the context of antiviral research, dolabellanes have been noted for their anti-HIV activity. acs.org A related dolabellane, dolabelladienetriol, was identified as a potent inhibitor of HIV-1 replication. acs.org However, a study focused on the semi-synthesis of dolabellanes with anti-HIV-1 activity reported that this compound itself did not show activity in their specific assay. acs.org Another investigation also noted a lack of activity for this compound in an anti-HIV test. uni-duesseldorf.de This indicates that while the dolabellane scaffold is promising for developing antiviral agents, specific structural features are crucial for potent activity, and this compound may not be a direct inhibitor of HIV.

Ecological and Inter-species Interaction Roles

Secondary metabolites produced by sessile marine invertebrates, such as soft corals, are not merely metabolic byproducts but are crucial chemical agents that mediate their interactions with the surrounding environment and other organisms. vliz.benih.gov this compound, a dolabellane-type diterpenoid isolated from the Okinawan soft coral of the genus Clavularia, serves as a prime example of a compound with significant ecological functions. vliz.bemdpi.com These functions are primarily defensive, helping the coral to survive in a highly competitive marine ecosystem. vliz.benih.gov The production of such bioactive compounds is often an evolutionary response to pressures such as predation, competition for space, and biofouling. vliz.bemdpi.com

The ecological roles of this compound are primarily understood through its observed toxic effects on other species, which points to its function as a chemical defense mechanism. mdpi.comresearchgate.net This is a common strategy among soft corals, which lack the physical defenses of hard corals and must rely on chemical deterrents. mdpi.com

Detailed research findings have elucidated specific inter-species interactions mediated by this compound:

Ichthyotoxic Activity : One of the most direct pieces of evidence for this compound's defensive role is its potent toxicity to fish (ichthyotoxicity). mdpi.com Laboratory studies have demonstrated its lethal effect on the killifish, Oryzias latipes. mdpi.comresearchgate.net This property strongly suggests that this compound acts as a deterrent against predation by fish, a significant threat to soft corals in their natural habitat. By releasing this compound, the Clavularia soft coral can prevent or reduce consumption by potential predators.

Antifouling Potential : The surfaces of marine organisms are prime real estate for colonization by other organisms like bacteria, algae, and invertebrate larvae, a process known as biofouling. mdpi.com This colonization can be detrimental, impeding feeding, respiration, and growth. Many marine invertebrates produce chemical compounds to prevent this. mdpi.com While direct antifouling studies on this compound are not extensively detailed, its general cytotoxic properties and isolation from a sessile organism suggest it likely contributes to an antifouling defense, preventing the settlement of competing organisms and pathogens on the coral's surface. mdpi.commdpi.com This role is critical for maintaining the health and competitive fitness of the coral. creaf.cat

The secretion of a compound like this compound, which is toxic to other organisms, is a form of amensalism or allelopathy, where one organism inflicts harm on another without being affected itself. This chemical warfare is a key component of inter-species competition in crowded marine environments like coral reefs. creaf.cat

Research Data on Interspecies Interactions

The following table summarizes the documented ichthyotoxic activity of this compound, providing quantitative evidence for its role as a defensive agent.

| Compound | Test Organism | Activity Type | Measurement | Source(s) |

| This compound | Killifish (Oryzias latipes) | Ichthyotoxicity | Minimum lethal concentration: 10 µg/mL | mdpi.com |

This defensive capability underscores the importance of this compound to the survival of Clavularia sp., allowing it to thrive by warding off predators and likely inhibiting the growth of competitors on its surface.

Structure Activity Relationship Sar Investigations of Stolonidiol and Derivatives

Influence of Specific Functional Groups on Biological Activityresearchgate.netacs.orgnumberanalytics.com

Investigations into stolonidiol and its derivatives have consistently shown that its biological activities are highly dependent on specific functional groups within its complex structure. researchgate.net Modifications to these groups often lead to a significant reduction or complete loss of activity, highlighting their essential role.

Importance of Exo-Methylene Groupresearchgate.net

The exo-methylene group is a crucial component for the bioactivity of this compound. researchgate.net Studies comparing this compound to its derivatives have demonstrated that this structural feature is essential for its ability to induce choline (B1196258) acetyltransferase (ChAT). researchgate.netnii.ac.jp For instance, the derivative known as triene 12, where the epoxide and exo-methylene functionalities are removed, shows a complete loss of ChAT-inducing activity. acs.org This underscores the necessity of the exo-methylene group for the compound's neurotrophic-like effects. researchgate.netacs.org The presence of this group is also noted in other bioactive dolabellane diterpenoids, often contributing to their cytotoxic properties. kemdikbud.go.idmdpi.com

Role of Epoxide Moietyresearchgate.netacs.orgnumberanalytics.com

The epoxide moiety is another pharmacophoric element essential for this compound's biological function. researchgate.net The strained three-membered ring of the epoxide is highly reactive and can interact with nucleophilic residues in biological targets like enzymes and proteins. mdpi.comwur.nl Research has confirmed that the epoxide group, alongside the exo-methylene group, is vital for the ChAT-inducing activity of this compound. researchgate.netacs.orgnii.ac.jp Derivatives in which the epoxide ring is opened or removed, such as acetal (B89532) 9, methyl ether 10, and chloride 11, exhibit significantly diminished or abolished activity compared to the parent compound. acs.org This demonstrates that the integrity of the oxirane ring is a strict requirement for interaction with its molecular target. researchgate.netacs.org The importance of epoxide moieties is a recurring theme in medicinal chemistry, where they can serve as alkylating agents or key pharmacophoric elements in drugs targeting various pathologies, including cancer. mdpi.comnih.gov

Stereochemical Requirements for Activityacs.org

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's biological activity, as it governs the precise fit between a ligand and its target protein. numberanalytics.comsolubilityofthings.com In the case of this compound, its specific stereoconfiguration is vital for its bioactivity. The relative stereochemistry of this compound has been established through methods including X-ray diffraction. kemdikbud.go.id

While direct comparative studies on the bioactivity of different this compound stereoisomers are limited in the available literature, the activity of its derivatives provides strong evidence for stereochemical importance. For example, the modification of stereocenters during the synthesis of derivatives impacts their biological effects. acs.org The synthesis of various analogues, some of which possess different stereochemical arrangements, has been a key strategy in SAR studies to understand how the spatial orientation of functional groups affects binding and activity. nih.gov The consistent activity found in naturally occurring this compound and its synthetically produced identical counterpart, versus the inactivity of structurally related but stereochemically different compounds, points to a strict stereochemical requirement for its biological function. acs.orgresearchgate.net

Modifications and Analogues: Impact on Mechanistic Pathwaysresearchgate.netjiangshen.org

The study of this compound analogues has been instrumental in elucidating its mechanism of action. researchgate.net Research has revealed that this compound's ability to potentiate ChAT activity is mediated by its interaction with protein kinase C (PKC). researchgate.netfigshare.com this compound binds to the phorbol (B1677699) ester binding site of PKC, inducing its translocation to the cell membrane and activating its kinase activity. researchgate.netfigshare.com This PKC activation is the upstream event responsible for the observed increase in ChAT activity. researchgate.net

Modifications to the this compound structure have a direct impact on this mechanistic pathway. The table below details the ChAT-inducing activity of this compound and several of its derivatives in cultured basal forebrain cells. As shown, modifications at various positions, particularly those affecting the core structure, the exo-methylene group, or the epoxide, lead to a dramatic decrease in activity. For example, this compound acetate (B1210297) (2), where the hydroxyl group at C-17 is acetylated, retains some activity, but further acylations (compounds 3-7) or more significant structural changes (compounds 8-12) result in a near-total loss of function, indicating a highly specific interaction with the PKC binding site. acs.org

| Compound | Modification | ChAT Inducible Activity (%) at 1 µg/mL |

|---|---|---|

| This compound (1) | Parent Compound | 158.4 ± 4.5 |

| This compound acetate (2) | Acetylation at C-17 | 128.6 ± 10.9 |

| 17-O-acyl this compound (3) | Propionyl group at C-17 | 108.9 ± 3.4 |

| 17-O-acyl this compound (4) | Butyryl group at C-17 | 106.3 ± 2.6 |

| 17-O-acyl this compound (5) | Valeryl group at C-17 | 104.9 ± 2.2 |

| 17-O-acyl this compound (6) | Hexanoyl group at C-17 | 105.1 ± 1.2 |

| 17-O-acyl this compound (7) | Heptanoyl group at C-17 | 101.9 ± 3.0 |

| 2-acetoxythis compound acetate (8) | Acetylation at C-2 and C-17 | 108.2 ± 3.6 |

| Acetal (9) | Epoxide ring opened | 102.7 ± 2.7 |

| Methyl ether (10) | Epoxide ring opened | 107.8 ± 3.6 |

| Chloride (11) | Epoxide ring opened | 105.2 ± 4.2 |

| Triene (12) | Epoxide and exo-methylene removed | 107.3 ± 3.8 |

Data sourced from Yabe et al. (1999). acs.org

Pharmacophore Modeling and Ligand-Target Interactionsresearchgate.netnaturalproducts.net

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. columbiaiop.ac.in For this compound, a pharmacophore model would include a hydrogen bond donor (the hydroxyl group), and the key electrophilic centers of the exo-methylene and epoxide groups, all arranged in a specific spatial orientation dictated by the rigid bicyclic core of the molecule. researchgate.netacs.org

The interaction between a ligand like this compound and its target (PKC) is governed by non-covalent forces. frontiersin.org These can include:

Hydrogen Bonds: The hydroxyl group on this compound can act as a hydrogen bond donor or acceptor with amino acid residues in the PKC binding pocket. youtube.com

Van der Waals Forces: These interactions occur between the hydrophobic regions of the this compound skeleton and nonpolar residues in the target. youtube.com

Covalent Interactions: The high reactivity of the epoxide ring suggests it may form a covalent bond with a nucleophilic residue (like cysteine or serine) in the binding site, leading to irreversible inhibition or strong binding. mdpi.com

Computational tools like molecular docking and dynamics simulations help visualize and quantify these interactions, confirming the stability of the ligand within the binding pocket and identifying key residues (such as aspartate, histidine, and arginine) that are often crucial for forming stable complexes. naturalproducts.netmdpi.com Such models are invaluable for virtually screening compound libraries to find new molecules that fit the pharmacophore and for guiding the design of novel, more potent analogues. jiangshen.orgcolumbiaiop.ac.in

Analogues and Derivatives: Chemical and Biological Explorations

Naturally Occurring Stolonidiol Analogues (e.g., this compound Monoacetate, Diacetate, Clavinflol B/C)

A number of naturally occurring analogues of this compound have been isolated, primarily from marine soft corals of the genus Clavularia. researchgate.netnih.gov These analogues typically feature the characteristic dolabellane skeleton but differ in their oxygenation and acylation patterns.

This compound Monoacetate and Diacetate: this compound monoacetate is a frequently co-isolated metabolite alongside this compound. researchgate.netwaikato.ac.nz As its name suggests, it is the acetylated form of this compound. This compound diacetate has also been identified. researchgate.net The acetylation of the hydroxyl groups can influence the compound's polarity and, consequently, its biological activity. For instance, this compound monoacetate has demonstrated potent cytotoxic activity against P388 leukemia cells. nih.govufpb.br

Clavinflol B and C: Researchers have isolated several dolabellane diterpenoids, including Clavinflol B and the new compound Clavinflol C, from the soft coral Clavularia flava. researchgate.netmdpi.com These compounds share the core dolabellane structure with this compound but have distinct substitutions that contribute to their specific biological profiles. Clavinflol B, for example, has been isolated from multiple Clavularia species and has shown cytotoxic effects. researchgate.netkemdikbud.go.idnih.gov

The following table summarizes some of the key naturally occurring this compound analogues and their sources.

| Compound Name | Natural Source | Reference |

| This compound Monoacetate | Clavularia sp. | researchgate.net |

| This compound Diacetate | Clavularia sp. | researchgate.net |

| Clavinflol B | Clavularia inflata, Anthelia sp. | researchgate.netkemdikbud.go.id |

| Clavinflol C | Clavularia flava | researchgate.netmdpi.com |

Chemically Synthesized this compound Derivatives

The total synthesis of this compound has been a subject of interest for organic chemists due to its complex architecture and potent biological activity. researchgate.netresearchgate.netacs.org These synthetic efforts not only provide access to the natural product but also open avenues for creating novel derivatives that are not found in nature. The synthesis often involves key steps such as the construction of the 11-membered carbocyclic ring and stereoselective epoxidations. researchgate.net

While the literature extensively covers the total synthesis of this compound itself, the exploration of a wide array of synthetic derivatives is an ongoing area of research. The acetylation of this compound to yield its monoacetate and diacetate derivatives is a straightforward chemical transformation that has been performed to confirm the structures of the naturally occurring compounds. researchgate.net Further structure-activity relationship studies have shown that modifications, such as to the exo-methylene and epoxide groups, are crucial for its biological activity, specifically its ability to induce choline (B1196258) acetyltransferase (ChAT) activity. researchgate.net Semisynthetic approaches, starting from naturally isolated dolabellanes, have also been employed to create new oxygenated analogues with enhanced antiviral activities. acs.org

Comparative Analysis of Biological Activities Among Analogues

The structural variations among this compound and its analogues lead to differences in their biological activities. Cytotoxicity against various cancer cell lines is a commonly reported bioactivity for this class of compounds.

This compound itself exhibits potent cytotoxic activity against P388 leukemia cells, with a reported IC50 value of 0.015 µg/mL. nih.govmdpi.com It also shows cytotoxicity against rat bladder tumor NBT-T2 cells at a concentration of 1 µg/mL. kemdikbud.go.idnih.gov Its analogue, this compound monoacetate, displays a similarly potent cytotoxicity against P388 leukemia cells. waikato.ac.nzufpb.br

Clavinflol B has also demonstrated significant cytotoxicity. In one study, it was cytotoxic to NBT-T2 cells at a concentration of 0.5 µg/mL. kemdikbud.go.idnih.gov Another analogue, Clavinflol A, exhibited selective activity towards human Hepa cells. researchgate.net A comparative study of compounds from Clavularia flava, including this compound, this compound-17-acetate, Clavinflol B, and Clavinflol C, showed they potentiated proteasome inhibition, though with less cytotoxicity than known proteasome inhibitors. mdpi.com

The following table provides a comparative overview of the reported cytotoxic activities of this compound and some of its natural analogues.

| Compound | Cell Line | Activity | Reference |

| This compound | P388 leukemia | IC50: 0.015 µg/mL | nih.govmdpi.com |

| This compound | NBT-T2 (rat bladder tumor) | Cytotoxic at 1 µg/mL | kemdikbud.go.idnih.gov |

| This compound Monoacetate | P388 leukemia | IC50: 0.015 µg/mL | ufpb.br |

| Clavinflol B | NBT-T2 (rat bladder tumor) | Cytotoxic at 0.5 µg/mL | kemdikbud.go.idnih.gov |

| Clavinflol A | Human Hepa cells | ED50: 1.2 µg/mL | researchgate.net |

| Clavinflol A | KB (human oral epidermoid carcinoma) | ED50: 0.35 µg/mL | researchgate.net |

Structural Diversity of Dolabellane-Type Diterpenoids and Related Bioactivities

Dolabellane-type diterpenoids, characterized by their bicyclic [9.3.0] fused ring system, represent a large and structurally diverse family of natural products. scielo.org.coredalyc.orgacs.org This structural diversity arises from variations in the position and stereochemistry of double bonds, as well as the degree and location of oxidation and acylation. acs.orgacs.org They have been isolated from a wide range of organisms, including marine soft corals, brown algae, sponges, and even some terrestrial plants and fungi. scielo.org.coredalyc.orgacs.org

The soft coral genus Clavularia is a particularly rich source of dolabellane diterpenoids. researchgate.netacs.org Studies on Clavularia viridis have led to the isolation of novel dolabellanes, including some with unique features like peroxide bridges (clavuperoxylides) and tetrahydrofuran (B95107) rings (clavufuranolides). acs.orgresearchgate.net Other structural modifications include the formation of additional ring systems, such as in the tricyclic clavirolides. acs.orgsemanticscholar.org

The broad structural diversity of dolabellane diterpenoids is mirrored by their wide range of biological activities. acs.org Beyond the potent cytotoxicity discussed for this compound and its close analogues, the dolabellane class has been shown to possess:

Antiviral activity: Dolabellanes isolated from brown algae of the genus Dictyota have demonstrated antiviral properties. redalyc.org More recently, semisynthetic oxygenated dolabellane analogues have shown increased activity against Zika and Chikungunya viruses. acs.org Dolabelladienetriol is a known inhibitor of HIV-1 replication. acs.org

Anti-inflammatory activity: Certain dolabellanes have been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammation. mdpi.com

Antimicrobial and antifungal activities: Various dolabellanes have exhibited inhibitory effects against bacteria and fungi. acs.org

Enzyme inhibition: Some dolabellane diterpenoids have been found to inhibit enzymes such as protein tyrosine phosphatase 1B (PTP1B), which is a target for anti-diabetic drugs. researchgate.net

The continued exploration of marine and terrestrial organisms is likely to uncover further structural variations within the dolabellane family, offering new scaffolds for the development of therapeutic agents.

Advanced Analytical Methodologies in Stolonidiol Research

Chromatographic Techniques for High-Resolution Analysis

The isolation and purification of Stolonidiol from its natural source, typically soft corals of the genus Clavularia, relies heavily on chromatographic methods. dntb.gov.uanih.gov These techniques are fundamental for separating the complex mixture of metabolites present in the coral extract. ijpsjournal.com

Initially, crude extracts often undergo preliminary separation using column chromatography (CC) or thin-layer chromatography (TLC) . nih.gov These methods allow for a broad fractionation of the extract based on the polarity of the constituent compounds. ijpsjournal.com

For high-resolution analysis and purification, High-Performance Liquid Chromatography (HPLC) is the technique of choice. ijpsjournal.comajgreenchem.com Modern approaches often utilize Ultra-High Performance Liquid Chromatography (UHPLC) , which employs columns with sub-2 µm particles to achieve superior resolution and faster analysis times. nih.gov Reversed-phase (RP) chromatography is a common mode used for the separation of diterpenoids like this compound. nih.gov The efficiency of these separations can be further enhanced through the use of modeling software to optimize conditions and facilitate the transfer from analytical to semi-preparative scales for targeted isolation. nih.gov

The combination of these chromatographic techniques is crucial for obtaining pure this compound, a prerequisite for accurate spectroscopic analysis and biological testing. The ability to resolve isobaric compounds—molecules with the same nominal mass but different structures—is a key advantage of high-resolution chromatography, preventing misidentification and ensuring the purity of the isolated compound. lcms.cz

Advanced Spectroscopic Methods (e.g., Cryogenic NMR, MicroED for Nanocrystalline Material)

Once purified, the structural elucidation of this compound is accomplished through a suite of advanced spectroscopic methods.